N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide
Description
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide is a chemically intricate molecule that holds a prominent place in various scientific fields. This compound's unique structure incorporates multiple functional groups, making it a versatile candidate for numerous applications.
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS/c14-13(15,16)9-1-2-10-18-19-11(20(10)6-9)5-17-12(21)8-3-4-22-7-8/h3-4,7,9H,1-2,5-6H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDAFOIWDOXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. These might start with the construction of the triazolopyridine core, followed by functionalization to introduce the trifluoromethyl group and the thiophene carboxamide moiety. Typical reaction conditions would include using strong bases and controlled temperatures to ensure the desired transformations occur without unwanted side products.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to manage the exothermic nature of the reactions and improve yield efficiency. Solvent selection and purification steps would be optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide undergoes a variety of chemical reactions:
Oxidation: : Often conducted using agents like hydrogen peroxide or organic peroxides under controlled conditions.
Reduction: : Typically involves catalysts such as palladium on carbon in hydrogenation setups.
Substitution: : Frequently involves nucleophilic or electrophilic substituents under anhydrous conditions to maintain the structural integrity of the core compound.
Common Reagents and Conditions
Common reagents used include organolithium reagents for introducing alkyl groups, and transition metal catalysts to mediate complex formation steps. Reactions are generally performed in inert atmospheres to prevent unwanted side reactions.
Major Products
Depending on the reaction, products can range from simple derivatives to more complex heterocycles. For instance, oxidation may yield various oxides or hydroxides, whereas substitution reactions can yield halo-, alkyl-, or aryl-substituted derivatives.
Scientific Research Applications
This compound's versatility makes it valuable across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: : Investigated for its potential in modulating biochemical pathways.
Medicine: : Explored as a potential pharmaceutical agent, particularly in the realm of anti-infective and anti-inflammatory drugs.
Industry: : Utilized in the development of novel materials with specific electronic or structural properties.
Mechanism of Action
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide exerts its effects through interaction with molecular targets like enzymes or receptors. Its unique structure allows it to fit into the active sites of certain enzymes, thereby inhibiting or modulating their activity. Pathways affected could include those involved in inflammation or microbial survival.
Comparison with Similar Compounds
When compared to similar compounds, such as those with unsubstituted triazolopyridine cores or different functional groups at the 3-position, N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide stands out for its trifluoromethyl group which enhances its lipophilicity and biological activity. Other similar compounds might include:
N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl derivatives
Each of these compounds, while similar in backbone, can display drastically different properties and applications due to the specific substituents attached.
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Biological Activity
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H17F3N4O2S with a molecular weight of 410.42 g/mol. It features a trifluoromethyl group and a tetrahydro-triazole ring which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N4O2S |
| Molecular Weight | 410.42 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant interactions with various biological targets. Specifically, they have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression. The inhibition of IDO1 can enhance the immune response against tumors by preventing the degradation of tryptophan into kynurenine, which is often exploited by tumors to evade immune detection .
Antitumor Activity
Studies have demonstrated that this compound exhibits potent antitumor effects. In vitro assays showed that it significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Immunomodulatory Effects
The compound has been shown to modulate immune responses by enhancing T-cell activation and proliferation. This immunomodulatory effect is particularly relevant in the context of cancer immunotherapy.
Case Studies
- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range .
- In Vivo Efficacy : Animal models treated with this compound demonstrated significant tumor growth inhibition compared to control groups. The mechanism was linked to increased levels of immune effector cells in the tumor microenvironment .
- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and metabolic stability. It showed minimal hepatic metabolism and a half-life suitable for therapeutic applications .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-a]pyridine core. Key steps include:
- Condensation reactions to introduce the trifluoromethyl group at position 6 of the tetrahydrotriazolopyridine ring (e.g., using trifluoromethylation reagents under anhydrous conditions).
- Methylation at position 3 via nucleophilic substitution to attach the methyl linker.
- Amide coupling between the methylated intermediate and thiophene-3-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in aprotic solvents like DMF . Reaction optimization requires precise temperature control (e.g., reflux in ethanol for 3–6 hours) and purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization involves:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry of the trifluoromethyl group and amide bond formation. For example, the ¹⁹F NMR signal at ~-60 ppm confirms the CF₃ group .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 401.12).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities like nitroso derivatives, which require monitoring due to genotoxicity risks .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) at 1–10 µM concentrations, with IC₅₀ calculations using fluorogenic substrates.
- Cellular viability assays (MTT or ATP-based) in cancer or immune cell lines to assess cytotoxicity (EC₅₀) .
- Solubility and stability profiling in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
SAR strategies include:
- Core modifications : Replacing the tetrahydrotriazolopyridine with pyrazine or pyrimidine analogs to modulate rigidity and binding pocket interactions .
- Substituent variation : Testing halogenated (Cl, Br) or electron-withdrawing groups (NO₂) on the thiophene ring to enhance target affinity. For example, a 5-nitrothiophene analog showed 10-fold higher kinase inhibition .
- Molecular docking (AutoDock Vina) to predict binding modes to targets like JAK2 or EGFR, followed by synthesis of top-ranked virtual hits .
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions (e.g., high in vitro potency but low cellular efficacy) may arise from:
- Off-target effects : Use selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolic instability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to detect rapid degradation. Co-administer CYP450 inhibitors (e.g., ketoconazole) in cellular assays to confirm metabolic liability .
- Impurity interference : Quantify nitroso impurities via UPLC-MS/MS (e.g., limit ≤37 ng/day per EMA guidelines) to rule out artifact signals .
Q. What strategies improve the compound’s stability under physiological conditions?
Stabilization approaches include:
- Prodrug design : Mask the amide group as a pivaloyloxymethyl (POM) ester to enhance plasma stability and oral bioavailability .
- Co-crystallization : Formulate with cyclodextrins (e.g., sulfobutylether-β-CD) to prevent hydrolysis of the trifluoromethyl group in aqueous media .
- pH adjustment : Store lyophilized powders at pH 4–5 (citrate buffer) to minimize degradation during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
